1,4-Dibromo-3-methoxynaphthalen-2-ol

Description

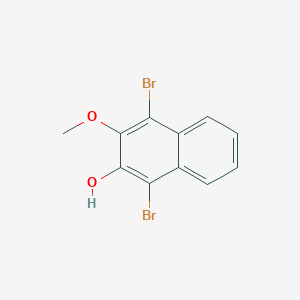

1,4-Dibromo-3-methoxynaphthalen-2-ol (CAS: 1335113-07-9) is a halogenated naphthol derivative with the molecular formula C₁₁H₈Br₂O₂ and a molecular weight of 331.99 g/mol . Its structure features a naphthalene backbone substituted with bromine atoms at positions 1 and 4, a methoxy group (-OCH₃) at position 3, and a hydroxyl group (-OH) at position 2. The compound’s SMILES notation is COC1=C(C2=CC=CC=C2C(=C1O)Br)Br, and its InChIKey is JSEYBJXZSRIZSK-UHFFFAOYSA-N .

Properties

IUPAC Name |

1,4-dibromo-3-methoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2O2/c1-15-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEYBJXZSRIZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C(=C1O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296602 | |

| Record name | 2-Naphthalenol, 1,4-dibromo-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335113-07-9 | |

| Record name | 2-Naphthalenol, 1,4-dibromo-3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335113-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenol, 1,4-dibromo-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-3-methoxynaphthalen-2-ol typically involves the bromination of 3-methoxynaphthalen-2-ol. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an organic solvent such as chloroform or dichloromethane at a temperature range of 0-25°C. The reaction yields this compound as a solid product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-3-methoxynaphthalen-2-ol undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.

Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of naphthoquinones.

Reduction: Formation of dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry

DBMN has been investigated for its biological activities, particularly in the context of cancer research. Its structural analogs exhibit potential as anti-cancer agents due to their ability to interact with specific biological targets.

Case Study: Anticancer Activity

A study highlighted the synthesis of various naphthalene derivatives, including DBMN, which were evaluated for their cytotoxic effects against cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting that DBMN could serve as a lead compound for developing novel anticancer therapies .

Material Science

DBMN is also explored for its utility in material science, particularly in the development of organic semiconductors and photonic materials. Its unique structural properties allow it to participate in various chemical reactions that are crucial for synthesizing advanced materials.

Synthesis of Organic Semiconductors

Research has shown that DBMN can be used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of bromine atoms enhances the electron-accepting properties of the material, which is beneficial for charge transport in these devices .

Analytical Chemistry

In analytical chemistry, DBMN serves as a reference standard for various chromatographic techniques. Its well-defined structure and properties make it suitable for method development and validation.

Applications in Chromatography

DBMN has been utilized as a calibration standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods. Its stability under different conditions allows for accurate quantification and detection of other compounds in complex mixtures .

Environmental Chemistry

The environmental implications of DBMN are also noteworthy. As a brominated compound, it has been studied for its potential role in environmental monitoring and remediation processes.

Brominated Compounds in Environmental Studies

Research indicates that brominated naphthalenes can serve as indicators of pollution levels in aquatic environments. DBMN's persistence and bioaccumulation potential make it a candidate for further studies on environmental impact assessments .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agent development | Significant cytotoxicity against cancer cell lines |

| Material Science | Synthesis of OLEDs and OPVs | Enhances charge transport properties |

| Analytical Chemistry | Reference standard for HPLC/GC | Stability allows accurate quantification |

| Environmental Chemistry | Indicator of pollution levels | Potential bioaccumulation concerns |

Mechanism of Action

The mechanism of action of 1,4-Dibromo-3-methoxynaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences between 1,4-Dibromo-3-methoxynaphthalen-2-ol and analogous compounds:

*Calculated from molecular formula.

Key Observations :

- Bromine vs. Methoxy Substitution : Bromine’s electronegativity and steric bulk in this compound may enhance electrophilic reactivity compared to methoxy-rich analogs like the binaphthyl compound in .

- Functional Group Diversity : The azo group in introduces conjugation and photochemical activity, absent in the target compound.

- Chirality : Binaphthyl derivatives (e.g., ) exhibit axial chirality, enabling applications in asymmetric catalysis, whereas this compound lacks stereocenters.

Physical and Chemical Properties

Biological Activity

1,4-Dibromo-3-methoxynaphthalen-2-ol is a synthetic compound within the naphthalenol family, characterized by its unique structure that includes both bromine and methoxy functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C11H8Br2O2

- Molecular Weight : 331.99 g/mol

- IUPAC Name : this compound

The synthesis of this compound typically involves the bromination of 3-methoxynaphthalen-2-ol under controlled conditions. The compound exhibits various chemical reactivity patterns including:

- Substitution Reactions : The bromine atoms can be replaced with other functional groups.

- Oxidation Reactions : The methoxy group can be oxidized to form corresponding quinones.

- Reduction Reactions : It can be reduced to form dihydro derivatives.

The biological activity of this compound is hypothesized to arise from its interaction with specific cellular proteins and enzymes, modulating various biochemical pathways involved in disease processes.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study highlighted its effectiveness against various pathogenic bacteria and fungi, demonstrating inhibition zones ranging from 16 to 31 mm in diameter when tested against standard reference strains. The minimal inhibitory concentration (MIC) values were determined to assess its bactericidal and fungicidal activities.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it exhibits selective cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) | % Cell Viability |

|---|---|---|

| A549 (Lung Cancer) | 20.6 | 36% at 100 µM |

| MDA-MB-468 (Breast) | 5.8 | >50% inhibition |

| SK-MEL-5 (Melanoma) | Not specified | >80% inhibition |

In these studies, the compound was found to induce apoptosis in cancer cells through mechanisms such as DNA interaction leading to damage and reactive oxygen species (ROS) generation.

Case Studies and Research Findings

- Anticancer Mechanisms : A study demonstrated that naphthoquinone derivatives, including this compound, can inhibit key signaling pathways like NF-kB and STAT3, which are crucial for cancer cell proliferation and survival .

- Structure-Activity Relationship : Research has shown that modifications in the naphthoquinone structure significantly impact biological activity. For instance, compounds with specific substitutions exhibited enhanced anticancer effects compared to others lacking those modifications .

- Molecular Docking Studies : Molecular docking analyses have been performed to elucidate the binding interactions of this compound with target proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,4-Dibromo-3-methoxynaphthalen-2-ol?

- Methodological Answer : A two-step approach is commonly employed. First, methoxylation of naphthalen-2-ol derivatives via nucleophilic substitution using K₂CO₃ in DMF with methylating agents (e.g., methyl iodide) under controlled temperatures (40–60°C) . Second, regioselective bromination at positions 1 and 4 using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) or under photolytic conditions to enhance selectivity . Yield optimization requires precise stoichiometric ratios (e.g., 1:2 for di-bromination) and inert atmospheres to prevent side reactions.

Q. How can purification and characterization be systematically performed for this compound?

- Methodological Answer : Post-synthesis, crude products are purified via recrystallization using ethanol/chloroform mixtures (3:1 v/v) to remove unreacted bromine and by-products . Characterization involves:

- HPLC : Reverse-phase C18 columns with methanol/water (70:30) mobile phase, UV detection at 254 nm .

- NMR : ¹H and ¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z: 329.92 for C₁₁H₈Br₂O₂⁺) .

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer : Due to brominated aromatic toxicity:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to minimize inhalation of bromine vapors.

- Waste Disposal : Neutralize residual bromine with 10% sodium thiosulfate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can regioselectivity challenges in di-bromination be addressed?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Groups : The methoxy group at position 3 directs bromination to positions 1 and 4 via resonance effects. Steric hindrance from substituents may require adjusting reaction temperatures (e.g., 0°C for kinetic control vs. 25°C for thermodynamic control) .

- Catalysts : FeCl₃ enhances para-bromination, while AlCl₃ may favor ortho positions. Validation via comparative TLC (n-hexane/ethyl acetate 9:1) and GC-MS to quantify isomer ratios .

Q. How should contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer : Contradictions often arise from:

- Solvent Effects : Deuterated solvent impurities (e.g., residual CHCl₃ in CDCl₃) can shift peaks. Re-run NMR with fresh solvent .

- Tautomerism : Enol-keto tautomerism in naphthol derivatives may obscure signals. Use D₂O exchange experiments or low-temperature NMR (−40°C) to stabilize dominant forms .

- Advanced Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals and assign coupling constants unambiguously .

Q. What strategies improve stability during long-term storage?

- Methodological Answer : Stability is compromised by:

- Light Sensitivity : Store in amber vials at −20°C under argon to prevent photolytic debromination .

- Moisture : Use molecular sieves (3Å) in storage containers to avoid hydrolysis of the methoxy group .

- Periodic Analysis : Monitor purity via HPLC every 6 months; recrystallize if purity drops below 95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.